molecular formula C14H26N2O3 B11850423 tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B11850423
M. Wt: 270.37 g/mol
InChI Key: UNNUUBYWUTWBAH-UHFFFAOYSA-N
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Description

tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS: 1445951-24-5) is a spirocyclic compound with a molecular formula of C₁₄H₂₆N₂O₃ and a molecular weight of 270.37 g/mol. It features a 6-oxa-2-azaspiro[4.5]decane core, where the oxa (oxygen) and aza (nitrogen) atoms contribute to its unique three-dimensional geometry. The aminomethyl (-CH₂NH₂) substituent at position 7 enhances its reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties or introducing functional groups .

This compound is listed with a purity of 98% and was historically available in quantities ranging from 100 mg to 5 g. Its synthesis and applications align with the broader use of spirocyclic scaffolds in drug discovery, where rigidity and stereochemical control are critical .

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-7-14(10-16)6-4-5-11(9-15)18-14/h11H,4-10,15H2,1-3H3

InChI Key

UNNUUBYWUTWBAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC(O2)CN

Origin of Product

United States

Preparation Methods

Iodocyclization-Mediated Spiro Ring Formation

The spiro[4.5]decane core is constructed via iodocyclization of tert-butyl-protected precursors. A representative procedure involves reacting tert-butyl 4-methylenepiperidine-1-carboxylate with iodine (I₂) in acetonitrile (CH₃CN) catalyzed by sodium bicarbonate (NaHCO₃) . The reaction proceeds at 0°C to room temperature, yielding tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate as an intermediate.

Key Data:

Starting MaterialReagents/ConditionsYieldIntermediate
tert-Butyl 4-methylenepiperidine-1-carboxylateI₂, NaHCO₃, CH₃CN, 0°C → rt82%tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

This method leverages the electrophilic nature of iodine to induce cyclization, forming the spirocyclic framework with high regioselectivity .

Reductive Amination for Aminomethyl Group Introduction

The iodomethyl intermediate undergoes substitution with ammonia or benzylamine, followed by reduction to install the aminomethyl group. Sodium cyanoborohydride (NaBH₃CN) in ethanol (CH₃CH₂OH) under microwave irradiation (110°C, 100 min) achieves reductive amination with 56% yield .

Example Procedure:

  • Substitution: React tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate with ammonium acetate (NH₄OAc) in ethanol.

  • Reduction: Add NaBH₃CN and irradiate at 110°C.

  • Workup: Extract with ethyl acetate (EtOAc), dry over Na₂SO₄, and purify via column chromatography .

Optimization Note: Microwave irradiation reduces reaction time from 24 hours to 100 minutes, minimizing side product formation .

Boc Protection/Deprotection Strategies

Boc (tert-butoxycarbonyl) protection is critical for amine stability during synthesis. A two-step protocol involves:

  • Protection: Treat 7-aminomethyl-6-oxa-2-azaspiro[4.5]decane with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N) .

  • Deprotection: Use hydrochloric acid (HCl) in dioxane to remove the Boc group post-functionalization .

Yield Comparison:

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, Et₃N, DCM, rt, 3h95%
Boc Deprotection4M HCl/dioxane, 0°C → rt, 2h89%

Alternative Routes via Spirocyclic Ketone Intermediates

Spirocyclic ketones serve as versatile precursors. For example, tert-butyl 7-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate is reduced using sodium borohydride (NaBH₄) in methanol (MeOH) at 0°C, yielding the alcohol intermediate, which is subsequently aminated .

Procedure Overview:

  • Reduction: NaBH₄ in MeOH at 0°C (30 min) → 93.7% yield of tert-butyl 7-hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboxylate .

  • Amination: Mitsunobu reaction with phthalimide or direct ammonolysis .

Challenges: Steric hindrance in the spiro system often necessitates elevated temperatures (80–100°C) for amination, reducing yields to 60–70% .

Industrial-Scale Synthesis Challenges

Patents highlight difficulties in scaling spirocyclic syntheses. For instance, CN111533745A describes a three-step process for a related compound, emphasizing the need for cost-effective catalysts and streamlined purification . Key issues include:

  • Stereochemical Control: Racemization during amination requires chiral auxiliaries or enantioselective catalysis .

  • Purification: Silica gel chromatography is impractical industrially; alternatives like crystallization or distillation are preferred .

Case Study: Arctom Scientific’s route achieves 95% purity via recrystallization from diisopropyl ether, but scalability is limited by high catalyst costs .

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
IodocyclizationHigh regioselectivityRequires toxic iodine71–91%
Reductive AminationRapid under microwaveCyanide byproducts56–60%
Boc ProtectionExcellent amine stabilityAcid-sensitive89–95%
Spirocyclic KetonesVersatile intermediatesMulti-step60–93.7%

Chemical Reactions Analysis

tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Enzyme Inhibition

Research has indicated that compounds similar to tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate exhibit inhibitory effects on various enzymes, which can be pivotal in treating diseases such as diabetes and Alzheimer's.

Case Study:
A study published in Brazilian Journal of Pharmaceutical Sciences investigated the enzyme inhibitory potential of sulfonamides with similar spirocyclic structures. The compounds were tested against alpha-glucosidase and acetylcholinesterase enzymes, revealing promising results in lowering blood glucose levels and improving cognitive function in animal models .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. Its ability to interact with microtubules makes it a candidate for further exploration as an antimitotic agent.

Case Study:
In a study focusing on related compounds, derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization, showing IC50_{50} values ranging from 2.6 to 18 nM across various cancer cell lines . Such findings suggest that this compound may possess similar properties worthy of investigation.

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including the reaction of appropriate precursors under controlled conditions. Modifications to the structure can enhance its biological activity or alter its pharmacokinetic properties.

Table: Synthesis Overview

StepReactantsConditionsProduct
1Amino acid + tert-butyl esterRoom temperatureIntermediate compound
2Intermediate + carbonyl compoundAcidic mediumThis compound

Pharmacological Potential

The pharmacological profile of this compound suggests several therapeutic applications:

  • Antidiabetic Agents : By inhibiting alpha-glucosidase, it may help manage postprandial blood glucose levels.
  • Neuroprotective Agents : Its potential to inhibit acetylcholinesterase could aid in treating cognitive decline associated with Alzheimer's disease.
  • Anticancer Agents : Its interaction with microtubules positions it as a candidate for further development as an anticancer drug.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .

Comparison with Similar Compounds

Key Compounds:

tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS: 336191-17-4) Molecular Formula: C₁₂H₂₂N₂O₂ Molecular Weight: 226.32 g/mol Purity: 95% Key Feature: Contains two nitrogen atoms (2,8-diaza) instead of the oxa and aza in the target compound.

tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (CAS: 1363381-61-6) Molecular Formula: C₁₃H₂₄N₂O₂ Molecular Weight: 240.34 g/mol Purity: 97% Key Feature: Amino group at position 8 instead of 7, altering steric and electronic interactions in downstream reactions .

tert-Butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1073182-74-7) Molecular Formula: C₁₆H₂₅F₃N₂O₆ (trifluoroacetic acid salt) Molecular Weight: 398.38 g/mol Key Feature: Combines aminomethyl and oxo groups, offering dual reactivity sites for conjugation or cyclization .

Physical and Chemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Purity Availability
1445951-24-5 (Target) C₁₄H₂₆N₂O₃ 270.37 98% Discontinued/Stock
336191-17-4 C₁₂H₂₂N₂O₂ 226.32 95% In Stock
1363381-61-6 C₁₃H₂₄N₂O₂ 240.34 97% In Stock
2095409-37-1 C₁₃H₂₄N₂O₃ 256.34 95% Custom Synthesis
1073182-74-7 C₁₆H₂₅F₃N₂O₆ 398.38 N/A Limited Data

Biological Activity

tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS Number: 192658-23-4) is a compound of interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H26N2O3C_{14}H_{26}N_{2}O_{3}. The compound features a spirocyclic structure that contributes to its biological properties.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

  • Enzyme Inhibition : Compounds with spirocyclic structures may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The presence of amino groups can enhance binding affinities to certain receptors, potentially modulating neurotransmission or other signaling pathways.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have been evaluated against various bacterial strains, demonstrating significant inhibition of growth at certain concentrations.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CP. aeruginosa64 µg/mL

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation.

Cell LineIC50 (µM)
HeLa15
MCF-710
A54920

Case Studies

  • In Vitro Studies : A study conducted on human leukemia cells indicated that this compound exhibited dose-dependent cytotoxicity, suggesting its potential as a lead compound for developing new anticancer therapies .
  • Animal Models : In vivo studies using murine models showed that administration of the compound led to a significant reduction in tumor size compared to control groups, supporting further investigation into its therapeutic applications .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)Reference
Reductive aminationNaBH₃CN, MeOH, 0°C → RT65–78
Mitsunobu reactionDIAD, PPh₃, THF52
Boc-protected cyclizationTFA for deprotection70–85

Critical Considerations : Optimize pH and temperature to avoid Boc-group cleavage. Low yields (<50%) often result from steric hindrance in the spirocyclic core .

Basic: What spectroscopic and chromatographic methods validate the structure and purity of this compound?

Q. Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the spirocyclic structure (e.g., δ 1.4 ppm for tert-butyl protons, δ 3.5–4.0 ppm for oxa/aza ring protons) .
  • Mass Spectrometry : Exact mass (e.g., [M+H]⁺ = 257.18) matches theoretical values .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% by area) .

Q. Table 2: Key Spectroscopic Data

TechniqueObserved SignalReference
¹H NMR (CDCl₃)δ 1.44 (s, 9H, Boc), δ 3.68 (m, 2H, OCH₂)
HRMS (ESI+)m/z 257.1793 ([M+H]⁺, calc. 257.1798)

Note : Discrepancies in melting points (e.g., "no data" in vs. 184–186°C in ) require cross-validation via DSC.

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., solubility)?

Methodological Answer :
Contradictory data (e.g., solubility in vs. ) arise from differing analytical protocols. Mitigation strategies include:

Standardized Solubility Testing : Use USP buffers (pH 1.2–7.4) and quantify via UV-Vis or HPLC .

Crystallography : Single-crystal X-ray diffraction resolves polymorphic variations .

Interlaboratory Validation : Compare results across ≥3 independent labs to identify systematic errors.

Example : If a study reports "insoluble in water" but another notes partial solubility , assess particle size/distribution via dynamic light scattering (DLS).

Advanced: What strategies enable stereochemical control during synthesis of the spirocyclic core?

Methodological Answer :
The spirocyclic system’s stereochemistry is influenced by:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to direct ring closure .
  • Asymmetric Catalysis : Pd-catalyzed aminations with chiral ligands (e.g., Josiphos) achieve >90% ee .
  • Dynamic Resolution : Racemic mixtures are resolved via enzymatic hydrolysis (e.g., lipases) .

Critical Insight : Monitor diastereomer ratios via chiral HPLC (e.g., Chiralpak IA column) .

Basic: What are the best practices for handling and storage to ensure compound stability?

Q. Methodological Answer :

  • Storage : Refrigerate (2–8°C) in airtight containers under nitrogen .
  • Handling : Use nitrile gloves and fume hoods to avoid hydrolysis of the Boc group .
  • Decomposition : Thermal degradation above 40°C releases CO and NOx .

Q. Table 3: Stability Under Stress Conditions

ConditionObservationReference
40°C, 75% RH, 1wk98% purity by HPLC
0.1M HCl, 24hBoc cleavage (purity drops to 70%)

Advanced: How to design experiments to assess metabolic or toxicological profiles?

Q. Methodological Answer :

  • In Vitro Assays : Cytochrome P450 inhibition screening (e.g., CYP3A4/2D6 isoforms) .
  • Ames Test : Use Salmonella typhimurium TA98/TA100 strains to assess mutagenicity .
  • Acute Toxicity : OECD Guideline 423 (oral administration in rodents) .

Note : Current data gaps (e.g., "no reproductive toxicity data" ) warrant further testing.

Advanced: How to optimize purification for scale-up to multi-gram quantities?

Q. Methodological Answer :

  • Chromatography : Use flash chromatography (silica gel, EtOAc/hexane) for intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) to recover >90% yield .
  • Quality Control : Track residual solvents (e.g., DMF) via GC-MS per ICH Q3C guidelines .

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